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Compound of Interest

Compound Name: DL-AP5 Sodium salt

Cat. No.: B1141302

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DL-2-Amino-5-
phosphonovaleric acid (DL-AP5), a competitive antagonist of the N-methyl-D-aspartate
(NMDA) receptor, to selectively block NMDA-dependent synaptic plasticity. This protocol is
essential for investigating the cellular and molecular mechanisms underlying learning, memory,
and various neurological disorders.

Introduction

DL-AP5 is a widely used pharmacological tool in neuroscience research to inhibit the function
of NMDA receptors.[1] It acts as a competitive antagonist at the glutamate binding site on the
NMDA receptor, thereby preventing the influx of Ca2* ions that is critical for the induction of
many forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term
depression (LTD).[2][3][4] The D-isomer, D-APS5, is the more biologically active component of
the racemic mixture.[1]

Data Presentation
DL-AP5 Working Concentrations for Inhibition of NMDA
Receptor-Mediated Responses

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1141302?utm_src=pdf-interest
https://www.rndsystems.com/products/dl-ap5_0105
https://www.researchgate.net/figure/d-AP5-NMDA-and-NMDA-receptor-dependent-synaptic-plasticity-in-1983-a-Iontophoretic_fig1_328079556
https://pmc.ncbi.nlm.nih.gov/articles/PMC6420420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563944/
https://www.rndsystems.com/products/dl-ap5_0105
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENCHE

L Tissue/Cell Concentration
Application Effect Reference
Type (hM)
Inhibition of o )
Mouse Prelimbic Reduction of
Evoked NMDAR . 1-10 [5]
Cortex Slices NMDAR current
Currents
Complete ]
o Full antagonism
Blockade of Mouse Prelimbic
_ 50 of NMDAR [5]
NMDAR Cortex Slices
current
Currents
Complete ) )
Rat Hippocampal Full antagonism
Blockade of ]
CA1 Pyramidal 50 of NMDAR [6]
NMDAR
Neurons current
Currents
General Use for In Vitro Slice ] )
. Typical working
NMDAR Electrophysiolog 50 - 100 ] [61[7]
concentration
Blockade y
] ) Complete
Prevention of Rat Hippocampal )
20 prevention of [8]
fEPSP-LTP CAl
LTP
Blockade of LTP Zebrafish 30 Inhibition of HFS- ]

Formation

Telencephalon

induced LTP

Solubility and Stock Solution Preparation

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://hellobio.com/dlap5.html
https://hellobio.com/dlap5.html
https://hellobio.com/dlap5-sodium-salt.html
https://hellobio.com/dlap5-sodium-salt.html
https://www.benchchem.com/pdf/Validating_NMDA_Receptor_Blockade_by_AP5_An_Electrophysiologist_s_Guide.pdf
https://www.researchgate.net/figure/NMDA-receptor-antagonist-DL-AP5-blocks-hippocampal-CA1-LTP-DL-AP5-20M-completely_fig2_339885376
https://www.researchgate.net/figure/NMDA-receptor-antagonist-D-AP5-blocked-the-formation-of-LTP-in-the-Dl-Dm-pathways-of_fig3_319231998
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Maximum Storage of
Molecular .
Compound . Solvent Concentrati  Stock Reference
Weight .
on Solution
1 year at
-80°C; 1
DL-AP5 197.13 g/mol  Water 10 mM [1][10][11]
month at
-20°C
1 year at
-80°C; 1
DL-AP5 197.13 g/mol 1 eq. NaOH 100 mM [10]
month at
-20°C
Desiccate at
DL-AP5
] 219.11 g/mol  Water 100 mM room
Sodium Salt

temperature

Experimental Protocols
Protocol 1: Preparation of DL-AP5 Stock Solution

o Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and
volume, calculate the mass of DL-AP5 needed using its molecular weight (197.13 g/mol ).

¢ Dissolution: Dissolve the calculated mass of DL-APS5 in high-purity water. For higher
concentrations, 1 equivalent of NaOH can be used.[10] The water-soluble sodium salt of DL-
AP5 is also available and can be dissolved directly in water.[6]

» Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-
thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.[11]

Protocol 2: Inhibition of Long-Term Potentiation (LTP) in
Hippocampal Slices

This protocol describes how to use DL-AP5 to demonstrate the NMDA receptor dependence of
LTP in the CA1 region of the hippocampus.
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o Slice Preparation: Prepare acute hippocampal slices (300-400 pm thick) from a rodent brain
and maintain them in an interface or submerged chamber with continuously perfused
artificial cerebrospinal fluid (aCSF) saturated with 95% Oz / 5% COa.

» Electrophysiological Recording:

o Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode
in the stratum radiatum of the CAL1 region to record field excitatory postsynaptic potentials
(FEPSPs).

o Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering
single pulses at a low frequency (e.g., 0.05 Hz).

o DL-APS5 Application:
o Switch the perfusion to aCSF containing DL-AP5 at a working concentration of 50 pM.

o Allow the slice to perfuse with the DL-APS5 solution for at least 20 minutes to ensure
complete equilibration and receptor blockade.

e LTP Induction:

o Deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for
1 second) to the Schaffer collaterals.

e Post-HFS Recording:

o Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes
post-HFS. In the presence of effective concentrations of DL-AP5, LTP induction will be
blocked.[8][9]

o Washout (Optional): To confirm the reversibility of the DL-AP5 block, perfuse the slice with
normal aCSF for an extended period and re-attempt LTP induction.

Protocol 3: Isolation of NMDA Receptor-Mediated
Excitatory Postsynaptic Currents (EPSCSs)
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This protocol details the pharmacological isolation of NMDA receptor currents using whole-cell
voltage-clamp recordings.

 Slice and Cell Preparation: Prepare brain slices as described in Protocol 2 and identify a
neuron for whole-cell patch-clamp recording (e.g., a CA1 pyramidal neuron).

e Whole-Cell Voltage-Clamp Recording:
o Establish a whole-cell recording configuration.

o To isolate excitatory currents, include a GABAA receptor antagonist (e.g., picrotoxin or
gabazine) in the aCSF.

o To isolate NMDA receptor-mediated currents from AMPA/kainate receptor-mediated
currents, include an AMPA/kainate receptor antagonist (e.g., CNQX or NBQX) in the
aCSF.[5]

e \oltage Protocol:

o Clamp the neuron at a depolarized holding potential (e.g., +40 mV) to relieve the voltage-
dependent magnesium (Mg?*) block of the NMDA receptor channel.[5]

o Evoking and Recording NMDAR-EPSCs:
o Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

o Deliver brief electrical pulses (e.g., 150 ps) every 10-20 seconds to elicit NMDAR-EPSCs.
[51[7]

o Record a stable baseline of NMDAR-EPSCs for several minutes.
e DL-APS5 Application and Recording:

o Bath-apply DL-AP5 at a concentration expected to produce a complete block (e.g., 50
uM).

o Continuously record the NMDAR-EPSCs during DL-AP5 application until a steady-state
block is achieved, indicating complete inhibition of the NMDA receptor-mediated current.
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Caption: NMDA receptor signaling pathway and the inhibitory action of DL-AP5.
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Caption: Experimental workflow for assessing the effect of DL-AP5 on synaptic plasticity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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